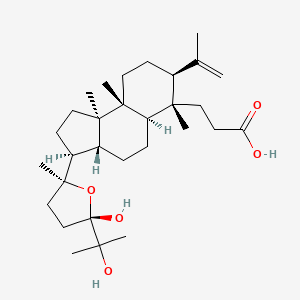

Aglinin A

Description

Properties

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,26-,27+,28+,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZDJKEZVYWGA-BUFWPIMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@](O4)(C(C)(C)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Intricate Chemical Architecture of Luginin: A Technical Guide

An in-depth exploration of the structure, composition, and biosynthesis of lignin (B12514952), tailored for researchers, scientists, and drug development professionals.

Lignin, a complex and abundant aromatic biopolymer, plays a crucial role in providing structural integrity to terrestrial plants. Its intricate and irregular structure, arising from the polymerization of phenylpropanoid precursors, presents both a challenge and an opportunity in various scientific and industrial fields, including drug development, where its antioxidant and antimicrobial properties are of growing interest. This technical guide provides a comprehensive overview of the chemical structure of lignin, including its monomeric composition, the diverse linkages that form its backbone, and the key functional groups that dictate its chemical behavior.

Monomeric Composition of Lignin

Lignin is primarily composed of three main phenylpropane monomer units, often referred to as monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[1][2] These monolignols differ in the degree of methoxylation on their aromatic rings.[3] Once incorporated into the lignin polymer, they are referred to as p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively.[2][4]

The relative proportions of these H, G, and S units vary significantly depending on the plant species, classifying lignin into three main types: softwood, hardwood, and grass lignins. Softwood lignins are characterized by a high proportion of G units, while hardwood lignins contain a mixture of G and S units. Grass lignins are more heterogeneous, containing all three types of units, and are also characterized by the presence of p-coumaric and ferulic acids.

Data Presentation: Monomeric Composition of Lignin in Various Plant Species

The following table summarizes the typical monomeric composition of lignin from different plant sources. The values represent the relative percentages of the three main monolignol units.

| Plant Source Category | Example Species | H-unit (%) | G-unit (%) | S-unit (%) | S/G Ratio |

| Softwoods | Pine (Pinus sp.) | 5-10 | 90-95 | 0-5 | ~0.02 |

| Spruce (Picea sp.) | 5 | 94 | 1 | ~0.01 | |

| Hardwoods | Poplar (Populus sp.) | 5 | 60 | 35 | ~0.6 |

| Oak (Quercus sp.) | 5 | 70 | 25 | ~0.4 | |

| Birch (Betula sp.) | 2 | 29 | 69 | ~2.4 | |

| Grasses | Wheat Straw | 5 | 50 | 45 | ~0.9 |

| Switchgrass | 4 | 48 | 48 | ~1.0 | |

| Corn Stover | 4 | 35 | 61 | ~1.7 |

Inter-unit Linkages in the Lignin Polymer

The monolignols are linked together through a variety of carbon-carbon and ether bonds, forming a complex, three-dimensional, and amorphous polymer. The most predominant linkage is the β-O-4 (β-aryl ether) bond, which accounts for 50-60% of the linkages in most lignins. Other significant linkages include β-5 (phenylcoumaran), 5-5 (biphenyl), β-β (resinol), and α-O-4 bonds. The relative abundance of these linkages also varies between different lignin types, contributing to their distinct chemical and physical properties.

Functional Groups

The chemical reactivity of lignin is largely determined by the presence of various functional groups. These include phenolic and aliphatic hydroxyl groups, methoxy (B1213986) groups, and smaller amounts of carbonyl and carboxyl groups. The hydroxyl groups are particularly important for chemical modifications and contribute to the antioxidant properties of lignin. The methoxy groups, abundant in G and S units, influence the polymer's hydrophobicity.

Lignin Biosynthesis Pathway

The synthesis of monolignols occurs via the phenylpropanoid pathway, a complex series of enzymatic reactions that starts from the amino acid phenylalanine. This pathway involves a series of hydroxylation, methylation, and reduction steps to produce p-coumaryl, coniferyl, and sinapyl alcohols. These monolignols are then transported to the cell wall, where they undergo oxidative polymerization catalyzed by peroxidases and laccases to form the lignin polymer.

Caption: Simplified overview of the lignin biosynthesis pathway.

Experimental Protocols for Lignin Characterization

A variety of analytical techniques are employed to elucidate the complex structure of lignin. Below are detailed methodologies for three key experiments.

Thioacidolysis for Monomer Composition Analysis

Thioacidolysis is a chemical degradation method used to cleave β-O-4 linkages and release monomeric units, allowing for the determination of the H:G:S ratio.

Materials:

-

Dry, extractive-free biomass (1-5 mg)

-

Thioacidolysis reagent: 2.5% (v/v) boron trifluoride etherate and 10% (v/v) ethanethiol (B150549) in dioxane

-

Internal standard (e.g., tetracosane)

-

Dichloromethane

-

Silylating reagent (e.g., BSTFA + TMCS, 99:1)

Procedure:

-

Place the biomass sample in a sealed reaction vial.

-

Add the thioacidolysis reagent and the internal standard.

-

Heat the mixture at 100°C for 4 hours.

-

Cool the reaction mixture and neutralize with sodium bicarbonate.

-

Extract the products with dichloromethane.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Derivatize the residue with the silylating reagent at 70°C for 30 minutes.

-

Analyze the resulting trimethylsilyl (B98337) (TMS) derivatives by gas chromatography-mass spectrometry (GC-MS).

2D Heteronuclear Single Quantum Coherence (HSQC) NMR for Structural Elucidation

2D HSQC NMR is a powerful non-destructive technique that provides detailed information about the various inter-unit linkages and the substitution patterns of the aromatic rings in the lignin polymer.

Materials:

-

Isolated lignin sample (e.g., milled wood lignin, MWL)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

-

NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe

Procedure:

-

Dissolve 50-80 mg of the lignin sample in 0.5-0.6 mL of DMSO-d6 in an NMR tube.

-

Acquire the 2D HSQC spectrum using a standard pulse sequence (e.g., hsqcetgpsp).

-

Set the spectral widths to cover the expected chemical shift ranges for lignin (e.g., δ¹H 2.5-8.0 ppm, δ¹³C 50-155 ppm).

-

Process the acquired data using appropriate software (e.g., Bruker TopSpin, MestReNova).

-

Assign the cross-peaks in the spectrum by comparing with published data for lignin model compounds and isolated lignins. The relative abundance of different linkages can be estimated by integrating the corresponding cross-peaks.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution, providing information on the molecular weight distribution of the lignin polymer.

Materials:

-

Isolated lignin sample

-

Appropriate solvent (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF) with LiBr)

-

GPC system with a suitable column set (e.g., polystyrene-divinylbenzene columns)

-

Detectors (e.g., UV, refractive index (RI), multi-angle light scattering (MALS))

-

Molecular weight standards (e.g., polystyrene standards)

Procedure:

-

Dissolve the lignin sample in the chosen solvent to a known concentration (e.g., 1-2 mg/mL).

-

Filter the solution to remove any particulate matter.

-

Equilibrate the GPC system with the mobile phase.

-

Inject the sample onto the column.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Detect the eluting polymer using the appropriate detectors.

-

Calibrate the system using molecular weight standards to create a calibration curve of elution volume versus log(molecular weight).

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the lignin sample from the calibration curve.

Conclusion

The chemical structure of lignin is remarkably complex and variable, defined by its monomeric composition, the array of inter-unit linkages, and the presence of various functional groups. Understanding this intricate architecture is paramount for harnessing the full potential of this abundant biopolymer in diverse applications, from biofuels to advanced materials and pharmaceuticals. The analytical techniques outlined in this guide provide powerful tools for researchers and scientists to probe the detailed structure of lignin, paving the way for its rational modification and utilization.

References

An In-depth Technical Guide to the Different Types of Lignin and Their Sources

Lignin (B12514952), a complex aromatic polymer, is the second most abundant terrestrial biopolymer after cellulose (B213188), constituting a significant portion of the dry mass of plants.[1] Its intricate and irregular structure provides structural integrity to plant cell walls, offers resistance against microbial attack, and facilitates water transport.[2][3] The inherent chemical diversity of lignin, arising from its monolignol composition and the linkages between them, results in different types of lignin with distinct properties and potential applications. This guide provides a comprehensive overview of the various types of lignin, their natural and industrial sources, their key chemical and physical characteristics, and the experimental protocols used for their analysis.

Classification and Sources of Lignin

Lignin can be broadly classified based on its natural source and the industrial method used for its extraction from lignocellulosic biomass.

Native Lignin: Classification by Botanical Source

The composition of native lignin, as it exists in the plant cell wall, is primarily determined by the relative abundance of its three main monolignol precursors: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These precursors give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the lignin polymer.[2][4] The ratio of these units varies significantly across different plant types.

-

Softwood Lignin: Predominantly found in gymnosperms (e.g., pine, spruce), softwood lignin is mainly composed of G units (around 90-95%) with a small amount of H units. This high G-unit content leads to a more condensed and cross-linked structure with a higher frequency of carbon-carbon bonds, making it more resistant to degradation.

-

Hardwood Lignin: Found in angiosperms (e.g., oak, birch, poplar), hardwood lignin is composed of both G and S units, with S units typically being more abundant (50-75%). The presence of S units results in a more linear polymer with a higher proportion of β-O-4 ether linkages, which are more susceptible to cleavage, making hardwood lignin generally easier to process.

-

Grass Lignin: Lignin from herbaceous plants and grasses (e.g., switchgrass, corn stover, sugarcane bagasse) is a composite of all three monolignol units (H, G, and S). A distinguishing feature of grass lignins is the presence of p-coumarates and ferulates, which are ester-linked to the lignin polymer.

The biosynthesis of these monolignols and their subsequent polymerization into the complex lignin structure is a multi-step enzymatic process, as illustrated in the following diagram.

Caption: Simplified overview of the lignin biosynthesis pathway.

Technical Lignin: Classification by Industrial Extraction Process

Technical lignins are byproducts of the pulp and paper and biorefinery industries, where lignocellulosic biomass is processed to isolate cellulose fibers. The extraction process significantly alters the native lignin structure, resulting in technical lignins with distinct chemical and physical properties.

-

Kraft Lignin: The most abundant technical lignin, Kraft lignin, is a byproduct of the Kraft pulping process, which uses a solution of sodium hydroxide (B78521) and sodium sulfide (B99878) to delignify wood chips. It is characterized by a high degree of condensation, the presence of sulfur, and solubility only in alkaline solutions.

-

Lignosulfonates: Derived from the sulfite (B76179) pulping process, lignosulfonates are water-soluble due to the introduction of sulfonate groups onto the lignin backbone. They generally have a higher molecular weight compared to Kraft lignin.

-

Soda Lignin: Produced through the soda pulping process, which uses sodium hydroxide without sulfur compounds, soda lignin is sulfur-free. It is particularly common in the processing of non-wood biomass like straw and bagasse.

-

Organosolv Lignin: This type of lignin is extracted using organic solvents (e.g., ethanol, acetic acid) and is characterized by its high purity, low molecular weight, and sulfur-free nature.

Quantitative Comparison of Lignin Types

The different sources and extraction methods result in lignins with a wide range of chemical and physical properties. The following tables summarize key quantitative data for various lignin types.

Table 1: Lignin Content and Monolignol Composition in Different Biomass Sources

| Biomass Source | Lignin Content (% of dry weight) | H-units (%) | G-units (%) | S-units (%) | S/G Ratio |

| Softwood | |||||

| Pine | 25-35 | <5 | ~95 | <5 | <0.1 |

| Spruce | 25-35 | <5 | ~95 | <5 | <0.1 |

| Hardwood | |||||

| Poplar | 18-25 | <5 | 25-50 | 50-75 | 1.0-2.0 |

| Birch | 18-25 | <5 | 25-50 | 50-75 | 1.0-2.0 |

| Grasses | |||||

| Switchgrass | 10-20 | 10-25 | 35-80 | 20-50 | ~0.5 |

| Corn Stover | 10-15 | 10-25 | 35-80 | 20-50 | ~0.5 |

| Sugarcane Bagasse | 18-25 | 10-25 | 35-80 | 20-50 | ~0.5 |

Table 2: Physicochemical Properties of Technical Lignins

| Property | Kraft Lignin | Lignosulfonate | Soda Lignin | Organosolv Lignin |

| Molecular Weight (Mw, Da) | 500 - 20,000 | 1,000 - 140,000 | Lower than Kraft | 4,000 - 10,000 |

| Polydispersity Index (PDI) | Broad | Broad | Moderate | Narrow |

| Sulfur Content (%) | 1-3 | 4-8 | 0 | 0 |

| Solubility | Alkaline solutions | Water | Alkaline solutions | Organic solvents |

| Phenolic Hydroxyl (mmol/g) | 1.8 - 4.4 | Varies | Higher than Kraft | High |

| Aliphatic Hydroxyl (mmol/g) | 0.8 - 3.0 | Varies | Varies | High |

| Carboxylic Acid (mmol/g) | 0.1 - 0.5 | Varies | Higher than Kraft | Low |

Experimental Protocols for Lignin Characterization

A variety of analytical techniques are employed to determine the structure and properties of lignin. Below are detailed methodologies for some of the key experiments.

Determination of Lignin Content (NREL/TP-510-42618)

This protocol outlines the standard procedure for determining the acid-insoluble and acid-soluble lignin content in biomass.

Materials:

-

Extractive-free biomass sample

-

72% (w/w) Sulfuric acid

-

Deionized water

-

Filtering crucibles (medium porosity)

-

Water bath at 30°C

-

Autoclave

-

UV-Vis spectrophotometer

Procedure:

-

Primary Hydrolysis:

-

Weigh approximately 300 mg of the dried, extractive-free biomass sample into a pressure tube.

-

Add 3.0 mL of 72% sulfuric acid and stir with a glass rod to ensure complete mixing.

-

Place the tube in a water bath at 30°C for 60 minutes, stirring every 10 minutes.

-

-

Secondary Hydrolysis:

-

Quantitatively transfer the sample to a serum bottle by adding 84.0 mL of deionized water to achieve a 4% sulfuric acid concentration.

-

Seal the bottle and autoclave at 121°C for 1 hour.

-

-

Acid-Insoluble Lignin (AIL) Determination:

-

Cool the hydrolysate and vacuum filter through a pre-weighed filtering crucible.

-

Wash the residue with hot deionized water until the filtrate is neutral.

-

Dry the crucible with the residue at 105°C overnight.

-

Cool in a desiccator and weigh. The weight of the residue is the acid-insoluble residue.

-

To correct for ash content, ash the residue in a muffle furnace at 575°C for at least 4 hours, cool, and weigh. The AIL is the ash-free residue.

-

-

Acid-Soluble Lignin (ASL) Determination:

-

Measure the absorbance of the filtrate from the AIL determination using a UV-Vis spectrophotometer at a specific wavelength (e.g., 205 nm or 240 nm, depending on the biomass type).

-

Calculate the ASL concentration using the Beer-Lambert law with an appropriate absorptivity value for the specific biomass.

-

Quantification of Hydroxyl Groups by ³¹P NMR Spectroscopy

Quantitative ³¹P NMR spectroscopy is a powerful technique for the determination of various hydroxyl groups in lignin after derivatization with a phosphorus-containing reagent.

Materials:

-

Dry lignin sample (approx. 30 mg)

-

Anhydrous pyridine/CDCl₃ solvent (1.6:1 v/v)

-

Internal standard solution (e.g., N-hydroxy-5-norbornene-2,3-dicarboximide, NHND)

-

Relaxation agent (e.g., chromium(III) acetylacetonate)

-

Phosphitylating reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, TMDP)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh about 30 mg of the dried lignin sample into a vial.

-

Add 500 µL of the pyridine/CDCl₃ solvent and stir until the lignin is dissolved.

-

Add 100 µL of the internal standard/relaxation agent solution.

-

Add 100 µL of the phosphitylating reagent (TMDP) and stir.

-

-

NMR Acquisition:

-

Transfer the solution to an NMR tube.

-

Acquire the ³¹P NMR spectrum using an inverse-gated decoupling pulse sequence to ensure quantitative results. A sufficient relaxation delay (e.g., 10 seconds) is crucial.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to the different types of hydroxyl groups (aliphatic, various phenolic, and carboxylic acids) and the internal standard.

-

Calculate the concentration of each type of hydroxyl group relative to the known concentration of the internal standard.

-

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

SEC, also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution.

Materials:

-

Lignin sample

-

Appropriate solvent (e.g., tetrahydrofuran (B95107) (THF) for acetylated lignin, or an alkaline aqueous solution)

-

SEC system with a pump, injector, column set, and detectors (e.g., refractive index (RI) and UV)

-

Molecular weight standards (e.g., polystyrene for non-aqueous SEC)

Procedure:

-

Sample Preparation:

-

Dissolve the lignin sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). For non-aqueous SEC, lignin is often acetylated to improve solubility in THF.

-

Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

-

SEC Analysis:

-

Equilibrate the SEC system with the mobile phase at a constant flow rate.

-

Inject the prepared lignin sample.

-

Record the chromatogram from the detectors.

-

-

Data Analysis:

-

Generate a calibration curve using the elution times of the molecular weight standards.

-

Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the lignin sample based on the calibration curve.

-

Visualization of Lignin-Related Workflows

The following diagrams illustrate key workflows in lignin research and processing.

Caption: General workflow for lignin extraction and characterization.

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. Frontiers | Lignin nanoparticles in food packaging: a sustainable approach to material design and performance enhancement [frontiersin.org]

- 3. Size exclusion chromatography of lignin: The mechanistic aspects and elimination of undesired secondary interactions [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of Lignin's Antioxidant Properties: A Technical Guide for Researchers

Abstract

Lignin (B12514952), the second most abundant terrestrial biopolymer, is emerging as a promising natural antioxidant for applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning lignin's antioxidant and radical scavenging capabilities. It delves into the critical structural features, including phenolic hydroxyl groups and monomeric composition, that dictate its efficacy. This document summarizes key quantitative data from various studies, offers detailed experimental protocols for assessing antioxidant activity, and presents visual representations of the underlying chemical processes and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Lignin is a complex, amorphous polymer comprised of phenylpropane units, primarily derived from p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to H (p-hydroxyphenyl), G (guaiacyl), and S (syringyl) units, respectively.[1] Traditionally considered a byproduct of the pulp and paper industry, lignin's inherent polyphenolic structure endows it with significant antioxidant potential.[2] This property stems from its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby inhibiting oxidative processes that can lead to cellular damage and material degradation.[3][4] Understanding the intricate relationship between lignin's structure and its antioxidant function is paramount for its effective valorization and application.

The Chemical Basis of Lignin's Antioxidant Action

The primary mechanism of lignin's antioxidant activity revolves around its ability to scavenge free radicals. This is predominantly attributed to the presence of phenolic hydroxyl (-OH) groups on the aromatic rings of its constituent phenylpropane units.[5]

The Role of Phenolic Hydroxyl Groups

Phenolic hydroxyl groups act as hydrogen donors. When a free radical (R•) encounters a lignin molecule, a hydrogen atom from a phenolic hydroxyl group is transferred to the radical, effectively neutralizing it. This process generates a stable phenoxy radical from the lignin molecule.

The stability of this newly formed phenoxy radical is crucial for lignin's antioxidant efficacy. The radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and any conjugated side chains. The presence of ortho-methoxy (-OCH3) groups, particularly in G and S units, further enhances the stability of the phenoxy radical through steric hindrance and electron-donating effects.

Structural Factors Influencing Antioxidant Activity

Several structural features of the lignin polymer significantly impact its overall antioxidant performance:

-

Phenolic Hydroxyl Content: A higher content of free (non-etherified) phenolic hydroxyl groups directly correlates with increased antioxidant activity.

-

Molecular Weight: Generally, lignin fractions with lower molecular weights exhibit higher antioxidant activity. This is attributed to reduced steric hindrance and greater accessibility of the active phenolic sites.

-

Monomeric Composition (S/G Ratio): The ratio of syringyl (S) to guaiacyl (G) units influences antioxidant potential. Lignins with a higher S/G ratio often demonstrate enhanced antioxidant activity due to the presence of two methoxy (B1213986) groups in S units, which contribute to the stability of the phenoxy radical.

-

Functional Groups: The presence of certain functional groups can either enhance or diminish antioxidant activity. For instance, conjugated double bonds in the side chains can improve the stability of the phenoxy radical, whereas carbonyl groups may have a negative effect.

-

Purity: The presence of carbohydrate impurities can negatively impact antioxidant activity, possibly due to hydrogen bonding interactions with phenolic groups, which reduces their availability for radical scavenging.

Quantitative Assessment of Lignin's Antioxidant Capacity

The antioxidant activity of lignin is commonly evaluated using various in vitro assays. The results are often expressed as IC50 values (the concentration of lignin required to inhibit 50% of the radicals) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant activity.

| Lignin Source/Type | Assay | IC50 (µg/mL) | TEAC (µmol/mg) | Reference |

| Acid-precipitated hardwood lignin | DPPH | 740 | 1.88 | |

| Aspen black liquor (pH 1 fraction) | DPPH | 640 | 2.01 | |

| Bamboo (Choline chloride-p-toluenesulfonic acid extracted) | DPPH | 417.69 | - | |

| Bamboo (Choline chloride-p-toluenesulfonic acid extracted) | ABTS | 58.62 | - | |

| Alkali-lignin | DPPH (Uric acid production inhibition) | 46.29 | - | |

| Alkali-lignin | Xanthine oxidase inhibition | 59.08 | - | |

| Alkali-lignin | Hydroxyl radical scavenging | 250 | - | |

| Alkali-lignin | Non-enzymatic lipid peroxidation inhibition | 72 | - | |

| Alkali-lignin | Enzymatic lipid peroxidation inhibition | 100 | - | |

| Formosolv Lignin (IFL-EtAc) | DPPH | 380 | - | |

| Formosolv Lignin (IFSL-70%) | DPPH | 350 | - |

Detailed Experimental Protocols

Accurate and reproducible assessment of lignin's antioxidant activity is crucial. The following are detailed methodologies for commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Lignin sample

-

Positive control (e.g., Trolox, Butylated hydroxytoluene - BHT)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of lignin solutions: Prepare a stock solution of the lignin sample in a suitable solvent (e.g., dioxane/water, DMSO). Create a series of dilutions to obtain different concentrations.

-

Reaction: In a microplate well or cuvette, add a specific volume of the lignin sample solution (e.g., 100 µL) to a defined volume of the DPPH solution (e.g., 100 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes). The reaction time is a critical parameter and should be optimized to ensure the reaction has reached a steady state.

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the lignin sample.

-

IC50 Determination: Plot the scavenging activity percentage against the lignin concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Lignin sample

-

Positive control (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of working solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of lignin solutions: Prepare a stock solution of the lignin sample and a series of dilutions.

-

Reaction: Add a small volume of the lignin sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using a formula similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the lignin sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Lignin sample

-

Positive control (e.g., FeSO₄·7H₂O or Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

-

Preparation of lignin solutions: Prepare a stock solution of the lignin sample and a series of dilutions.

-

Reaction: Add a small volume of the lignin sample solution (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with a standard curve prepared using known concentrations of Fe²⁺ or Trolox.

Signaling Pathways and In Vivo Relevance

While in vitro assays provide valuable information, understanding the in vivo antioxidant effects of lignin is crucial for its application in drug development. Lignin and its derivatives have been shown to modulate cellular signaling pathways associated with oxidative stress. For instance, they can influence the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. Furthermore, the free radical scavenging properties of lignin may play a role in mitigating oxidative damage implicated in various diseases, including cancer.

Conclusion and Future Directions

Lignin's polyphenolic structure provides a strong foundation for its use as a natural antioxidant. The efficacy of lignin is intrinsically linked to its structural characteristics, including phenolic hydroxyl content, molecular weight, and monomeric composition. Standardized in vitro assays are essential for quantifying and comparing the antioxidant potential of different lignin preparations. Future research should focus on elucidating the in vivo mechanisms of action, exploring synergistic effects with other antioxidants, and developing tailored lignin structures through chemical modification to enhance its antioxidant properties for specific applications in the pharmaceutical and biomedical fields. The continued investigation into this abundant biopolymer holds the key to unlocking its full potential as a sustainable and effective antioxidant.

References

- 1. Lignin as a Natural Antioxidant: Chemistry and Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Water-Soluble Alkali Lignin as a Natural Radical Scavenger and Anticancer Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CORRELATION OF LIGNIN STRUCTURE TO ITS ANTIOXIDANT ACTIVITY [elibrary.asabe.org]

- 5. pubs.acs.org [pubs.acs.org]

The Biological Virtuosity of Lignin Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Lignin (B12514952), a complex aromatic polymer abundant in terrestrial plants, has long been considered a low-value byproduct of the paper and biorefinery industries. However, a growing body of scientific evidence reveals the significant and diverse biological activities of its various derivatives, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the antioxidant, antimicrobial, anticancer, and anti-inflammatory properties of lignin derivatives, presenting quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The polyphenolic structure of lignin endows its derivatives with potent antioxidant properties. These compounds can effectively scavenge free radicals, thereby mitigating oxidative stress, a key contributor to a multitude of chronic diseases. The antioxidant capacity of various lignin derivatives, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, is summarized below. Lower IC50 values indicate higher antioxidant activity.

| Lignin Derivative | Source/Treatment | Assay | IC50 Value (µg/mL) | Reference |

| Organosolv Lignin | Broussonetia papyrifera | DPPH | Varies with extraction temp. | [1] |

| Catalyzed-Organosolv Lignin | - | DPPH | Lower than unmodified | [2] |

| Catalyzed-Organosolv Lignin | - | ABTS | Lower than unmodified | [2] |

| Formosolv Lignin (IFL-EtAc) | - | DPPH | 380 | [3] |

| Formosolv Lignin (IFSL-70%) | - | DPPH | 350 | [3] |

| Formosolv Lignin (IFIL-70%) | - | DPPH | 840 | |

| Formosolv Lignin (IFL-88%) | - | DPPH | 930 | |

| Formosolv Lignin (IFL-EtAc) | - | ABTS | 460 | |

| Formosolv Lignin (IFSL-70%) | - | ABTS | 450 | |

| Formosolv Lignin (IFIL-70%) | - | ABTS | 1550 | |

| Formosolv Lignin (IFL-88%) | - | ABTS | 960 | |

| Kraft Lignin Fractions | Hardwood | DPPH | Varies with fraction | |

| Sulphite Lignin Fractions | Hardwood | DPPH | Varies with fraction | |

| Reed Lignin (Lig-OA) | Deep Eutectic Solvent | ABTS | 10 | |

| Reed Lignin (Lig-OA) | Deep Eutectic Solvent | DPPH | 50 | |

| Bamboo Lignin (ChCl-TsOH) | Deep Eutectic Solvent | DPPH | 417.69 | |

| Bamboo Lignin (ChCl-TsOH) | Deep Eutectic Solvent | ABTS | 58.62 |

Antimicrobial Activity: A Natural Defense Against Pathogens

Lignin derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them attractive alternatives to conventional antibiotics, especially in the face of rising antimicrobial resistance. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, with lower values signifying greater potency.

| Lignin Derivative | Microorganism | MIC Value | Reference |

| Sodium Lignosulfonate (NaL) | Staphylococcus hyicus | 6.25 mg/mL | |

| Sodium Lignosulfonate (NaL) | Streptococcus uberis | 5.8 mg/mL | |

| Sodium Lignosulfonate (NaL) | Escherichia coli | 27.5 mg/mL | |

| Magnesium Lignosulfonate (MgL) | Escherichia coli | 20.0 mg/mL | |

| Bamboo Kraft Lignin (Fs fraction) | Escherichia coli | 3 mg/mL | |

| Bamboo Kraft Lignin (Fs fraction) | Salmonella enterica | 3 mg/mL | |

| Bamboo Kraft Lignin (Fs fraction) | Bacillus subtilis | 2 mg/mL | |

| Bamboo Kraft Lignin (Fs fraction) | Staphylococcus aureus | 2 mg/mL | |

| Phenolated Lignin Nanoparticles | Staphylococcus aureus | 1.25 mg/mL | |

| Phenolated Lignin Nanoparticles | Bacillus cereus | 1.25 mg/mL | |

| Phenolated Lignin Nanoparticles | Pseudomonas aeruginosa | 2.5 mg/mL | |

| Phenolated Lignin Nanoparticles | Escherichia coli | 2.5 mg/mL | |

| Kraft Lignin Fraction 9 | Escherichia coli | 12.5 mg/mL | |

| Kraft Lignin Fraction 7 | Escherichia coli | 6.25 mg/mL | |

| Organosolv Fractionated Lignin (L3) | Escherichia coli | 1.6 mg/mL (95.61% inhibition) | |

| Organosolv Fractionated Lignin (L3) | Salmonella | 1.6 mg/mL (89.60% inhibition) | |

| Organosolv Fractionated Lignin (L3) | Streptococcus | 1.6 mg/mL (66.62% inhibition) | |

| Organosolv Fractionated Lignin (L3) | Staphylococcus aureus | 1.6 mg/mL (64.68% inhibition) | |

| Tannin & Lignin Nanoparticles | Staphylococcus aureus | >20 mg/mL (for most lignins) |

Anticancer Activity: Targeting Malignant Cells

The cytotoxic and antiproliferative effects of lignin derivatives against various cancer cell lines have garnered significant attention in oncological research. These compounds can induce apoptosis and inhibit tumor growth through the modulation of key signaling pathways. The half-maximal inhibitory concentration (IC50) values presented below highlight the potential of lignin derivatives as anticancer agents.

| Lignin Derivative/Lignan | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Sugarcane Bagasse Lignin | A549 (Lung) | 12-18 | |

| Rice Straw Lignin | A549 (Lung) | 12-17 | |

| Sweet Sorghum Lignin | A549 (Lung) | 12-17 | |

| Sorghum Lignin (LCS) | PC-3 (Prostate) | 126.52 ± 4.83 | |

| Sorghum Lignin (LCS) | HeLa (Cervical) | 252.07 ± 28.56 | |

| Sorghum Lignin (L1) | PC-3 (Prostate) | 171.85 ± 18.91 | |

| Sorghum Lignin (L1) | HeLa (Cervical) | 284.90 ± 23.84 | |

| Biflavonoids (8, 9, 16) | A549 (Lung) | 1.2 - 7.3 µM | |

| Biflavonoids (6, 8-12, 15) | HeLa (Cervical) | 0.7 - 8.9 µM | |

| Compound 6c | A549 (Lung) | 15.69 µM | |

| Compound 6c | MCF-7 (Breast) | 19.13 µM | |

| Compounds SVM-2, SVM-4 | HeLa S3 (Cervical) | 5.18 µM, 4.89 µM | |

| Compound SVM-5 | A549 (Lung) | 13.3 µM |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Lignin derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

| Lignin Derivative/Lignan | Assay | IC50 Value | Reference |

| Dinitrohinokinin | COX-2 Inhibition | More selective for COX-2 than COX-1 | |

| Lariciresinol | COX-2 Inhibition | Selective COX-2 inhibitor | |

| Hinokinin | Nitric Oxide Production (LPS-induced RAW264.7) | 21.56 ± 1.19 µM | |

| Sorghum Lignin | Heat-induced Hemolysis | >82% inhibition | |

| Sorghum Lignin | Hypotonicity-induced Hemolysis | >82% inhibition | |

| Compound 10h (LCA derivative) | Nitric Oxide Release (LPS-induced RAW 264.7) | Strongest inhibition at 20 µM |

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducible research.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the lignin derivative in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Mixture : In a 96-well microplate, add a specific volume of the lignin derivative solution to a defined volume of the DPPH solution. A control well should contain the solvent instead of the lignin sample.

-

Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement : Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculation : Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Activity: Broth Microdilution Method

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution : Prepare serial two-fold dilutions of the lignin derivative in the broth medium in a 96-well microplate.

-

Inoculation : Add the standardized inoculum to each well containing the lignin derivative dilutions. Include a positive control (broth with inoculum, no lignin) and a negative control (broth only).

-

Incubation : Incubate the microplate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the lignin derivative that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay

-

Cell Seeding : Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of the lignin derivative and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculation : Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

-

Reaction Mixture : Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).

-

Treatment : Add various concentrations of the lignin derivative to the reaction mixture.

-

Incubation : Incubate the mixture at room temperature under light for a specific time to generate nitric oxide.

-

Griess Reagent : Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the incubated solution.

-

Absorbance Measurement : Measure the absorbance of the resulting chromophore at a specific wavelength (typically 546 nm).

-

Calculation : The scavenging activity is calculated based on the reduction in absorbance compared to the control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological activities of lignin derivatives are underpinned by their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anticancer Mechanisms

Lignin derivatives exert their anticancer effects by interfering with signaling pathways that control cell proliferation, survival, and apoptosis.

Lignin derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell growth and survival. They can also modulate the MAPK signaling cascade, which is involved in cell proliferation and differentiation. Furthermore, inhibition of the NF-κB pathway by lignin derivatives can suppress the expression of genes involved in inflammation and cell survival, leading to apoptosis of cancer cells.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of lignin derivatives are primarily mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

Lignin derivatives can inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. They also suppress the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).

Conclusion and Future Perspectives

Lignin derivatives represent a vast and largely untapped resource for the development of new pharmaceuticals. Their multifaceted biological activities, coupled with their natural abundance and low cost, make them highly attractive for further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these remarkable compounds. Future research should focus on structure-activity relationship studies to optimize the biological activities of lignin derivatives, as well as on the development of efficient and targeted drug delivery systems to enhance their therapeutic efficacy and minimize potential side effects. The journey from a perceived waste product to a valuable source of next-generation medicines is well underway for lignin and its derivatives.

References

The Complex World of Lignin: An In-depth Technical Guide to its Heterogeneity

For Researchers, Scientists, and Drug Development Professionals

Lignin (B12514952), the second most abundant terrestrial biopolymer, presents a fascinating yet formidable challenge in the fields of materials science, biofuel production, and drug development. Its inherent heterogeneity, a direct consequence of its complex biosynthesis and subsequent extraction processes, dictates its physicochemical properties and potential applications. This technical guide delves into the core of lignin's heterogeneity, providing a comprehensive overview of its structure, biosynthesis, and the analytical techniques employed to unravel its complexity. Detailed experimental protocols and structured data are presented to aid researchers in their exploration of this remarkable biopolymer.

The Foundations of Lignin's Heterogeneity: Biosynthesis and Structure

Lignin is a complex aromatic polymer formed through the oxidative coupling of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These precursors give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units within the lignin polymer, respectively.[1][2] The relative proportions of these units are a primary source of lignin's heterogeneity and vary significantly depending on the plant species.

Softwood lignins are primarily composed of G units, with smaller amounts of H units.[1] Hardwood lignins contain a mixture of G and S units.[1] Grass lignins are the most complex, incorporating all three H, G, and S units.[1] This variation in monomeric composition has a profound impact on the polymer's structure and reactivity.

The monolignols are linked by a variety of covalent bonds, with the β-O-4 (β-aryl ether) linkage being the most abundant. Other significant inter-unit linkages include β-5 (phenylcoumaran), 5-5 (biphenyl), β-β (resinol), and 4-O-5 (diaryl ether). The type and frequency of these linkages contribute significantly to the three-dimensional structure, stability, and chemical properties of the lignin polymer.

The biosynthesis of these monolignols occurs via the phenylpropanoid pathway, a complex series of enzymatic reactions. The subsequent polymerization in the cell wall is a radical-driven process, leading to a random and amorphous polymer structure, further contributing to its heterogeneity.

Below is a diagram illustrating the core lignin biosynthetic pathway.

Caption: Simplified overview of the lignin biosynthetic pathway.

Quantifying Heterogeneity: Composition and Molecular Weight

The heterogeneity of lignin can be quantified by examining its monomeric composition (S/G/H ratio) and molecular weight distribution. These parameters are crucial for predicting lignin's behavior in various applications.

Monomeric Composition (S/G/H Ratio)

The ratio of S, G, and H units is a key indicator of lignin type and reactivity. A higher S/G ratio generally correlates with a higher proportion of more easily cleavable β-O-4 linkages.

| Biomass Source | Lignin Content (%) | S:G:H Ratio | Reference |

| Softwoods | |||

| Pine (Pinus taeda) | 26-33 | 0:95:5 | |

| Spruce (Picea abies) | 27-33 | 1:94:5 | |

| Hardwoods | |||

| Poplar (Populus trichocarpa) | 20-25 | 60:35:5 | |

| Birch (Betula pendula) | 19-25 | 55:41:4 | |

| Eucalyptus (Eucalyptus globulus) | 21-30 | 70:27:3 | |

| Grasses | |||

| Wheat Straw | 15-20 | 40:50:10 | |

| Corn Stover | 15-25 | 35:55:10 | |

| Switchgrass | 18-22 | 50:45:5 |

Molecular Weight Distribution

The molecular weight of lignin is highly variable and depends on the source and the extraction method used. Different extraction processes can lead to significant degradation or condensation of the lignin polymer.

| Lignin Type | Extraction Method | Weight-Average Molecular Weight (Mw, g/mol ) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| Milled Wood Lignin (Spruce) | Björkman method | 11,000 | 3,300 | 3.3 | |

| Kraft Lignin (Softwood) | Kraft pulping | 1,500 - 25,000 | 500 - 3,000 | 3.0 - 8.3 | |

| Organosolv Lignin (Hardwood) | Organosolv pulping | 1,000 - 5,000 | 500 - 1,500 | 2.0 - 3.5 | |

| Soda Lignin (Wheat Straw) | Soda pulping | 1,000 - 6,000 | 600 - 1,200 | 1.7 - 5.0 |

Analytical Techniques for Lignin Characterization

A variety of analytical techniques are employed to characterize the complex structure of lignin. This section provides an overview and detailed protocols for some of the most critical methods.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

GPC, also known as size-exclusion chromatography (SEC), is the most common method for determining the molecular weight distribution of lignin.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the lignin sample.

-

Dissolve the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to a final concentration of 1-2 mg/mL.

-

For some technical lignins, derivatization (e.g., acetylation or phosphitylation) may be necessary to improve solubility and reduce intermolecular interactions.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

GPC System and Conditions:

-

Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight distribution of the lignin sample.

-

Mobile Phase: THF or DMF at a flow rate of 1.0 mL/min.

-

Detector: A combination of detectors is recommended for accurate analysis, including a refractive index (RI) detector, a UV detector (set at 280 nm), and a multi-angle light scattering (MALS) detector.

-

Calibration: Use narrow polydispersity polystyrene standards for conventional calibration. For absolute molecular weight determination with a MALS detector, the refractive index increment (dn/dc) of the lignin in the mobile phase must be determined.

-

-

Data Analysis:

-

Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the elution profile using the appropriate calibration method.

-

Below is a diagram illustrating the general workflow for GPC analysis.

Caption: General workflow for GPC analysis of lignin.

2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy for Structural Elucidation

2D HSQC NMR is a powerful non-destructive technique that provides detailed information about the various inter-unit linkages and the S/G/H ratio in lignin.

-

Sample Preparation:

-

Dissolve 50-100 mg of the lignin sample in 0.5-0.75 mL of a suitable deuterated solvent, such as DMSO-d6 or a mixture of DMSO-d6 and pyridine-d5 (B57733) (4:1, v/v).

-

Ensure complete dissolution of the sample. Gentle heating or sonication may be required.

-

-

NMR Acquisition:

-

Acquire the 2D HSQC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Use standard HSQC pulse programs. Typical spectral widths are from 0 to 10 ppm in the ¹H dimension and 0 to 165 ppm in the ¹³C dimension.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the cross-peaks in the aliphatic (δC/δH 50-90/2.5-6.0 ppm) and aromatic (δC/δH 100-135/6.0-8.0 ppm) regions by comparison with published data.

-

Quantify the relative abundance of different inter-unit linkages and the S/G ratio by integrating the volumes of the corresponding cross-peaks. The integration of the C2-H2 correlation in G units and the C2/6-H2/6 correlation in S units is commonly used for S/G ratio determination.

-

Derivatization Followed by Reductive Cleavage (DFRC)

DFRC is a chemical degradation method that selectively cleaves β-O-4 linkages, allowing for the quantification of the monolignols involved in these bonds.

-

Derivatization:

-

To approximately 5-10 mg of the lignin sample in a reaction vial, add 2 mL of a freshly prepared solution of acetyl bromide in acetic acid (20:80, v/v).

-

Stir the mixture at 50°C for 2-3 hours until the sample is completely dissolved.

-

Remove the solvent and excess reagent under reduced pressure.

-

-

Reductive Cleavage:

-

Dissolve the residue in a mixture of dioxane, acetic acid, and water (5:4:1, v/v/v).

-

Add an excess of zinc dust and stir the suspension vigorously for 40 minutes at room temperature.

-

Quench the reaction by adding a saturated solution of ammonium (B1175870) chloride.

-

Extract the products with dichloromethane.

-

-

Acetylation and Analysis:

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Acetylate the residue with a mixture of acetic anhydride (B1165640) and pyridine (B92270) (1:1, v/v).

-

Analyze the resulting cinnamyl acetate (B1210297) monomers by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

-

Conclusion

The heterogeneity of lignin is a multifaceted characteristic that stems from its biosynthesis, the plant species, and the methods used for its isolation. A thorough understanding of this heterogeneity is paramount for the effective utilization of this abundant biopolymer. The analytical techniques and protocols outlined in this guide provide a robust framework for researchers to characterize lignin's complex structure, enabling the development of novel applications in diverse fields, from sustainable materials to advanced therapeutics. The provided quantitative data serves as a valuable reference for comparing and contrasting lignin from various sources. As research continues to advance, a deeper understanding of lignin's heterogeneity will undoubtedly unlock its full potential as a renewable and versatile resource.

References

A Technical Guide to Foundational Research on Lignin Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic biopolymer, constitutes a significant and recalcitrant component of lignocellulosic biomass. Its intricate and heterogeneous structure presents a formidable barrier to the efficient utilization of plant biomass for biofuels and value-added chemicals. Understanding the foundational pathways of lignin degradation is paramount for developing innovative strategies in bioremediation, biomass conversion, and even for identifying novel enzymatic targets with potential applications in drug development. This technical guide provides an in-depth overview of the core microbial and chemical pathways of lignin degradation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Microbial Degradation of Lignin

Microorganisms, particularly fungi and bacteria, have evolved sophisticated enzymatic systems to depolymerize lignin. This biological degradation is primarily an oxidative process.

Fungal Lignin Degradation

White-rot fungi are the most efficient lignin-degrading organisms known in nature.[1] They secrete a suite of extracellular enzymes that act synergistically to break down the complex lignin polymer.

Key Ligninolytic Enzymes in Fungi:

-

Lignin Peroxidases (LiPs): These heme-containing peroxidases exhibit a high redox potential, enabling them to oxidize non-phenolic lignin units, which are the most abundant in the polymer.[2]

-

Manganese Peroxidases (MnPs): MnPs oxidize Mn²⁺ to Mn³⁺, which in turn acts as a diffusible oxidizer of phenolic lignin structures.[3]

-

Versatile Peroxidases (VPs): VPs are hybrid enzymes that combine the catalytic properties of both LiPs and MnPs.

-

Laccases: These multi-copper oxidases oxidize phenolic compounds in lignin. Their activity on non-phenolic units can be enhanced by the presence of small molecule mediators.[4]

Mechanism of Fungal Lignin Degradation:

Fungal degradation of lignin is a complex, non-specific process involving the generation of highly reactive radical species. The key steps include:

-

Enzyme Secretion: White-rot fungi secrete a cocktail of ligninolytic enzymes into the extracellular environment.

-

Oxidation of Lignin Subunits: LiPs, MnPs, VPs, and laccases catalyze the one-electron oxidation of aromatic rings in the lignin polymer, generating unstable cation radicals.

-

Spontaneous Cleavage: These radical species undergo a series of spontaneous, non-enzymatic reactions, leading to the cleavage of various ether and carbon-carbon bonds within the lignin structure.

-

Depolymerization: The cumulative effect of these reactions is the fragmentation of the lignin polymer into smaller, water-soluble molecules.

-

Uptake and Catabolism: The low-molecular-weight compounds are then taken up by the fungal cells and funneled into central metabolic pathways for complete mineralization to CO₂ and H₂O.

Bacterial Lignin Degradation

While generally less efficient than fungi, several bacterial species have been identified that can degrade lignin.[5] Bacteria often act on lignin fragments partially degraded by fungi or other processes.

Key Bacterial Genera Involved in Lignin Degradation:

-

Rhodococcus

-

Pseudomonas

-

Bacillus

-

Streptomyces

Bacterial Ligninolytic Enzymes:

Bacteria primarily utilize peroxidases (such as dye-decolorizing peroxidases - DyPs) and laccases for lignin modification.

Bacterial Catabolic Pathways for Lignin-Derived Aromatics:

Bacteria have well-defined metabolic pathways to break down the aromatic compounds released from lignin depolymerization. A prominent example is the β-ketoadipate pathway , which converts protocatechuate and catechol—common intermediates from lignin breakdown—into intermediates of the tricarboxylic acid (TCA) cycle.

Chemical Degradation of Lignin

Chemical methods for lignin depolymerization often involve high temperatures and pressures, with or without catalysts, to break the resilient linkages within the polymer.

Common Chemical Depolymerization Techniques:

-

Pyrolysis: Thermal decomposition of lignin in the absence of oxygen, yielding a complex mixture of bio-oil, char, and gases. The composition of the bio-oil is highly dependent on the pyrolysis temperature and heating rate.

-

Hydrogenolysis: Catalytic cleavage of C-O and C-C bonds in lignin in the presence of a hydrogen donor. This method can be tailored to produce specific phenolic monomers.

-

Oxidative Depolymerization: Using oxidizing agents like oxygen, hydrogen peroxide, or ozone to break down the lignin structure. This can yield valuable aromatic aldehydes like vanillin (B372448) and syringaldehyde.

-

Acid/Base Catalysis: Utilizing strong acids or bases to hydrolyze the ether linkages in lignin.

Quantitative Data on Lignin Degradation

The efficiency of lignin degradation varies significantly depending on the microbial species, the type of lignin, and the environmental conditions.

Table 1: Lignin Degradation Efficiency by Selected White-Rot Fungi

| Fungal Species | Lignin Source | Degradation (%) | Incubation Time (days) | Reference |

| Phanerochaete chrysosporium | Kraft Lignin | 82 | 4 | |

| Trametes versicolor | Kraft Lignin | 86 | 4 | |

| Lentinula edodes | Kraft Lignin | 89 | 4 | |

| Pleurotus ostreatus | Oak Wood | Preferential lignin degradation | 60 |

Table 2: Lignin Degradation by Bacterial Strains

| Bacterial Strain | Lignin Source | Degradation (%) | Incubation Time | Reference |

| Bacillus ligniniphilus L1 | Alkaline Lignin | 38.9 | 7 days | |

| Microbial Consortium J-6 | Kraft Lignin | 54 | 48 hours | |

| Burkholderia sp. H801 | Kraft Lignin | 49.8 | 6 days | |

| Bacillus flexus | Kraft Lignin | 20 | 9 days |

Table 3: Yield of Phenolic Compounds from Chemical Depolymerization of Lignin

| Depolymerization Method | Lignin Source | Key Products | Yield (wt%) | Reference |

| Subcritical Water | - | Guaiacol, Catechol, Phenol | Oil Yield: 22.3 | |

| Sono-Fenton | Alkali Lignin | Vanillin, Acetovanillone, Vanillic Acid | Oil Yield: 37 | |

| Catalytic Hydrogenolysis | Alkali Lignin | Phenolic Compounds | 13.22 | |

| Oxidative Alkaline Depolymerization | Poplar Lignin | Vanillin, p-Hydroxybenzoic Acid | - |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in lignin degradation. Below are protocols for key experiments.

Determination of Lignin Content (Klason Lignin Method)

This gravimetric method determines the acid-insoluble lignin content of a biomass sample.

Materials:

-

Extractive-free, air-dried biomass sample

-

72% (w/w) Sulfuric acid (H₂SO₄)

-

Deionized water

-

Filtering crucibles (porosity 10-16 µm)

-

Autoclave

-

Drying oven (105°C)

-

Muffle furnace (575°C)

Procedure:

-

Weigh approximately 300 mg of the extractive-free biomass sample into a pressure-resistant test tube.

-

Add 3.0 mL of 72% H₂SO₄ to the sample.

-

Place the tube in a water bath at 30°C for 60 minutes, stirring every 10 minutes to ensure complete hydrolysis of carbohydrates.

-

Transfer the hydrolyzed sample to a larger flask and dilute with 84 mL of deionized water to a final H₂SO₄ concentration of 4%.

-

Autoclave the diluted sample at 121°C for 60 minutes.

-

Filter the hot acid solution through a pre-weighed filtering crucible.

-

Wash the residue with hot deionized water until the filtrate is neutral.

-

Dry the crucible with the acid-insoluble lignin residue in an oven at 105°C overnight.

-

Cool the crucible in a desiccator and weigh to determine the mass of the acid-insoluble residue.

-

To correct for ash content, place the crucible in a muffle furnace at 575°C for at least 4 hours, or until a constant weight is achieved.

-

Cool in a desiccator and weigh the ash.

-

The Klason lignin content is the weight of the acid-insoluble residue minus the weight of the ash.

Laccase Activity Assay using ABTS

This spectrophotometric assay measures laccase activity based on the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Materials:

-

Enzyme sample (e.g., culture supernatant)

-

ABTS solution (1 mM in 0.1 M sodium acetate (B1210297) buffer, pH 5.0)

-

0.1 M Sodium acetate buffer (pH 5.0)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare the reaction mixture in a cuvette by adding 350 µL of the enzyme preparation to 350 µL of 1 mM ABTS solution.

-

Adjust the final volume to 1.15 mL with 0.1 M sodium acetate buffer (pH 5.0).

-

Initiate the reaction by adding the enzyme.

-

Immediately monitor the increase in absorbance at 420 nm for 90 seconds using a spectrophotometer.

-

One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. The activity can be calculated using the molar extinction coefficient of the ABTS radical (ε₄₂₀ = 36,000 M⁻¹cm⁻¹).

Analysis of Lignin Degradation Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying the volatile and semi-volatile products of lignin depolymerization.

Sample Preparation:

-

Extract the liquid culture medium or the reaction mixture from chemical depolymerization with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a stream of nitrogen.

-

For analysis of hydroxylated aromatic compounds, derivatization (e.g., silylation) may be necessary to increase volatility and improve peak shape.

GC-MS Conditions (Example for Pyrolysis-GC-MS):

-

Pyrolysis: 500°C for 1 minute.

-

Injector: Split/splitless, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Program: Start at 70°C (hold for 2 min), ramp to 270°C at 5°C/min, and hold at 270°C for 15 min.

-

MS Detector: Electron ionization (EI) at 70 eV, source temperature of 250°C, scan range m/z 50-550.

Data Analysis:

Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST). Quantification can be performed using internal or external standards.

Visualizing Lignin Degradation Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological and analytical processes.

Caption: Fungal enzymatic pathways for lignin degradation.

Caption: Bacterial catabolism via the β-ketoadipate pathway.

Caption: Experimental workflow for lignin degradation studies.

Conclusion

The degradation of lignin is a multifaceted process involving a diverse array of microbial enzymes and chemical reactions. Foundational research into these pathways is essential for unlocking the potential of lignocellulosic biomass as a renewable feedstock. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to design and execute experiments aimed at understanding and harnessing the mechanisms of lignin depolymerization. Further advancements in this field will undoubtedly contribute to the development of more sustainable industrial processes and may unveil novel biocatalysts with broad applications.

References

A Technical Guide to the Discovery and Characterization of Novel Lignin-Degrading Enzymes

For Researchers, Scientists, and Drug Development Professionals

The recalcitrance of lignin (B12514952), an abundant aromatic biopolymer, presents a significant barrier to the efficient utilization of lignocellulosic biomass. Overcoming this challenge hinges on the discovery and engineering of robust enzymes capable of depolymerizing its complex structure. This technical guide provides an in-depth overview of the core methodologies, from high-throughput screening to detailed characterization, for identifying novel enzymatic activities on lignin. It is designed to serve as a comprehensive resource, offering detailed protocols, data presentation standards, and visual workflows to aid researchers in this dynamic field.

Introduction to Lignin-Degrading Enzymes

Lignin degradation is a complex oxidative process primarily carried out by a consortium of enzymes. These are broadly categorized into two groups: lignin-modifying enzymes (LMEs) that directly catalyze the cleavage of lignin, and lignin-degrading auxiliary (LDA) enzymes that support the activity of LMEs.[1]

-

Lignin-Modifying Enzymes (LMEs): This class includes heme peroxidases and phenol (B47542) oxidases.[2]

-

Lignin Peroxidases (LiP; EC 1.11.1.14): These enzymes possess a high redox potential, enabling them to oxidize non-phenolic lignin units, which constitute the majority of the polymer.[3][4]

-

Manganese Peroxidases (MnP; EC 1.11.1.13): MnPs oxidize Mn²⁺ to Mn³⁺, which then acts as a diffusible redox mediator to oxidize phenolic lignin structures.[4]

-

Versatile Peroxidases (VP; EC 1.11.1.16): VPs are hybrid enzymes exhibiting the catalytic properties of both LiPs and MnPs.

-

Dye-decolorizing Peroxidases (DyP; EC 1.11.1.19): This newer class of heme peroxidases shows activity on a broad range of substrates, including lignin model compounds and industrial dyes.

-

Laccases (Lac; EC 1.10.3.2): These multi-copper oxidases oxidize phenolic lignin units and, in the presence of redox mediators, can also act on non-phenolic units. They are unique in that they can degrade lignin independently.

-

-

Lignin-Degrading Auxiliary (LDA) Enzymes: These enzymes generate essential co-substrates, such as the hydrogen peroxide (H₂O₂) required by peroxidases.

-

Aryl Alcohol Oxidases (AAO; EC 1.1.3.7): AAOs are a key source of extracellular H₂O₂ in lignin-degrading fungi.

-

Glyoxal Oxidase (GLOX; EC 1.2.3.5): Another important H₂O₂-generating enzyme.

-

The primary natural sources of these enzymes are wood-rotting fungi, particularly white-rot basidiomycetes. However, bacteria, including species from Actinobacteria and Proteobacteria, are also recognized as potent lignin degraders.

Strategies for Discovering Novel Ligninolytic Enzymes

The search for novel enzymes has been accelerated by modern screening and sequencing technologies. The general workflow involves identifying a source environment, screening for activity, and characterizing the responsible enzymes.

Diagram 1: High-Throughput Screening Workflow

Caption: Workflow for high-throughput screening of lignin-degrading microbes.

Diagram 2: Metagenomic Discovery Workflow

Caption: Metagenomic workflow for discovering novel lignin-active enzymes.

HTS allows for the rapid screening of numerous microbial isolates for desired enzymatic activities. This approach typically involves isolating microorganisms from environments rich in decaying biomass and assessing their ligninolytic potential using chromogenic or fluorogenic substrates in a microplate format.

Metagenomic approaches bypass the need for cultivation by directly extracting and sequencing DNA from an environmental sample. This strategy provides access to the genetic potential of the vast majority of microorganisms that cannot be cultured in the lab.

-

Sequence-Based Discovery: Involves sequencing the metagenome, assembling the reads, and searching for genes with homology to known lignin-degrading enzymes (e.g., peroxidases, laccases) cataloged in databases like CAZy (Carbohydrate-Active enZYmes).

-

Function-Based Discovery: Involves cloning metagenomic DNA into an expression host (like E. coli) to create a library. This library is then screened for the desired enzymatic activity, enabling the discovery of entirely novel enzyme classes with no sequence homology to known enzymes.

-

Stable Isotope Probing (SIP): This advanced technique involves incubating a microbial community with a ¹³C-labeled substrate (e.g., synthetic lignin). Organisms that actively consume the lignin will incorporate the ¹³C into their DNA. By sequencing the "heavy" ¹³C-enriched DNA, researchers can specifically identify the active lignin-degrading members of the community and target their genomes for enzyme discovery.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible characterization of enzymatic activities.

This is a common and reliable method for quantifying laccase activity.

-

Reagent Preparation:

-

Substrate Stock: Prepare a 10 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in deionized water.

-

Buffer: Prepare a 100 mM sodium acetate (B1210297) buffer, pH 5.0.

-

-

Assay Procedure:

-

Pipette 800 µL of sodium acetate buffer into a 1 mL cuvette.

-

Add 100 µL of the ABTS stock solution.

-

Add 100 µL of the enzyme sample (culture supernatant or purified enzyme). Mix by gentle inversion.

-

Immediately start monitoring the change in absorbance at 420 nm (A₄₂₀) at room temperature using a spectrophotometer. The green-blue color indicates the formation of the ABTS radical cation.

-

-

Calculation of Activity:

-

Enzyme activity is calculated using the Beer-Lambert law (A = εcl).

-

One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

-

The molar extinction coefficient (ε) for the ABTS radical at 420 nm is 36,000 M⁻¹cm⁻¹.

-

Peroxidases require H₂O₂ for their activity.

-

Lignin Peroxidase (LiP) Assay:

-

Reaction Mixture: Prepare a solution in 100 mM sodium tartrate buffer (pH 3.0) containing 2 mM veratryl alcohol and 0.4 mM H₂O₂.

-

Procedure: Add 50-100 µL of the enzyme sample to the reaction mixture.

-

Measurement: Monitor the oxidation of veratryl alcohol to veratraldehyde by measuring the increase in absorbance at 310 nm (ε₃₁₀ = 9,300 M⁻¹cm⁻¹).

-

-

Manganese Peroxidase (MnP) Assay:

-

Reaction Mixture: Prepare a solution in 50 mM sodium malonate buffer (pH 4.5) containing 1 mM MnSO₄ and 0.1 mM phenol red.

-

Procedure: Add the enzyme sample to the mixture and initiate the reaction by adding 0.1 mM H₂O₂.

-

Measurement: Stop the reaction after a defined time (e.g., 1-2 minutes) by adding a small volume of NaOH. Measure the absorbance at 610 nm.